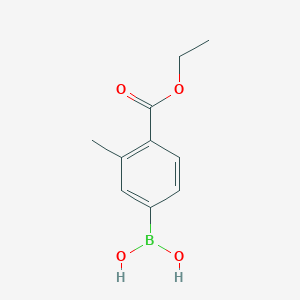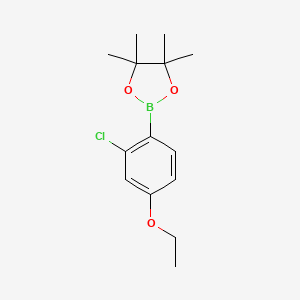
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121511-23-5 . It has a molecular weight of 208.02 . The compound is solid in physical form . The IUPAC name for this compound is (4-(ethoxycarbonyl)-3-methylphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is 1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored at a temperature of 2-8°C .Mechanism of Action
The mechanism of action of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% is not well understood. It is believed to act as a catalyst in the formation of covalent bonds between molecules. It is also believed to act as a ligand in coordination chemistry, binding to transition metals and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% are not well understood. It is believed to be non-toxic and non-irritating, but its effects on humans and animals have not been studied.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% in lab experiments include its low cost, its availability, and its stability. It is also easy to use and can be stored at room temperature. The main limitation of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
Future research on 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research could be done to improve its solubility in water and to develop new synthetic methods for its synthesis. Further research could also be done to explore its potential uses in the field of coordination chemistry. Finally, research could be done to explore the potential of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% as a catalyst in organic synthesis.
Synthesis Methods
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% can be synthesized from the reaction of 4-(ethoxycarbonyl)phenylboronic acid with 3-methyl-2-butanone. The reaction is catalyzed by a strong acid such as hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction is carried out in a solvent such as acetonitrile or toluene. The product is then purified by precipitation with aqueous sodium hydroxide, followed by recrystallization from a solvent such as ethanol.
Scientific Research Applications
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% has a variety of applications in the scientific research field. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a ligand in coordination chemistry. It has been used in the development of new drugs and in the study of biochemical processes. It has also been used in the study of enzyme-substrate interactions, in the synthesis of peptides, and in the synthesis of polymers.
Safety and Hazards
properties
IUPAC Name |
(4-ethoxycarbonyl-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELAMOJAKZGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














